(4-Cyclopropylphenyl)methanesulfonamide
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Overview
Description
(4-Cyclopropylphenyl)methanesulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclopropyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylphenyl)methanesulfonamide typically involves the reaction of 4-cyclopropylphenylamine with methanesulfonyl chloride. This reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The reaction proceeds as follows:
4-Cyclopropylphenylamine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for sulfonamides, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives of this compound .
Scientific Research Applications
(4-Cyclopropylphenyl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Cyclopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
N-(4-Cyclopropylphenyl)sulfonamide: Similar structure but with different substituents on the sulfonamide group.
Uniqueness
(4-Cyclopropylphenyl)methanesulfonamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(4-cyclopropylphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c11-14(12,13)7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2,(H2,11,12,13) |
InChI Key |
YNHMHAWSFSXTOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)CS(=O)(=O)N |
Origin of Product |
United States |
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